Cas no 572911-11-6 (1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI))

1H-Azepine-2,4(3H,5H)-dione, dihydro-1-methyl-(9CI) is a heterocyclic organic compound featuring a seven-membered azepine ring with carbonyl functionalities at the 2 and 4 positions. Its structural framework makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The dihydro-1-methyl substitution enhances stability and modulates reactivity, facilitating selective transformations. This compound is often utilized in research for its potential as a building block in medicinal chemistry, owing to its ability to participate in diverse reactions, including cyclizations and functional group modifications. Its well-defined purity and consistent performance make it suitable for exploratory and process-scale applications.
1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) structure
572911-11-6 structure
商品名:1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)
CAS番号:572911-11-6
MF:C7H11NO2
メガワット:141.167742013931
CID:851553

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 化学的及び物理的性質

名前と識別子

    • 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)
    • ほほえんだ: CN1CCCC(=O)CC1=O

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7444449-0.05g
1-methylazepane-2,4-dione
572911-11-6 92.0%
0.05g
$344.0 2025-03-11
Enamine
EN300-7444449-0.1g
1-methylazepane-2,4-dione
572911-11-6 92.0%
0.1g
$515.0 2025-03-11
Enamine
EN300-7444449-1.0g
1-methylazepane-2,4-dione
572911-11-6 92.0%
1.0g
$1485.0 2025-03-11
Enamine
EN300-7444449-5.0g
1-methylazepane-2,4-dione
572911-11-6 92.0%
5.0g
$4309.0 2025-03-11
Enamine
EN300-7444449-0.5g
1-methylazepane-2,4-dione
572911-11-6 92.0%
0.5g
$1158.0 2025-03-11
Enamine
EN300-7444449-10.0g
1-methylazepane-2,4-dione
572911-11-6 92.0%
10.0g
$6390.0 2025-03-11
Enamine
EN300-7444449-0.25g
1-methylazepane-2,4-dione
572911-11-6 92.0%
0.25g
$735.0 2025-03-11
Enamine
EN300-7444449-2.5g
1-methylazepane-2,4-dione
572911-11-6 92.0%
2.5g
$2912.0 2025-03-11

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) 関連文献

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI)に関する追加情報

Research Brief on 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) (CAS: 572911-11-6): Recent Advances and Applications

1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) (CAS: 572911-11-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs. This research brief synthesizes the latest findings related to this compound, highlighting its chemical characteristics, synthetic pathways, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) as a scaffold for designing gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that derivatives of this compound exhibit high binding affinity to GABAA receptors, suggesting potential applications in treating anxiety and epilepsy disorders. The study employed molecular docking simulations and in vitro assays to validate the compound's interactions with receptor subunits, providing a foundation for further drug development.

In the realm of synthetic chemistry, advancements in the efficient production of 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) have been reported. A 2024 paper in Organic Letters detailed a novel catalytic asymmetric synthesis method using chiral palladium complexes, achieving enantiomeric excesses of over 95%. This breakthrough addresses previous challenges in stereoselective synthesis, enabling the production of optically pure forms of the compound for more targeted biological studies.

Recent pharmacological evaluations have expanded the understanding of this compound's therapeutic potential. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that specific derivatives exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), positioning them as promising candidates for next-generation anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. Structure-activity relationship (SAR) studies identified critical modifications that enhance both potency and selectivity.

The compound's role in neurodegenerative disease research has also emerged as an area of interest. A 2023 study in ACS Chemical Neuroscience demonstrated that certain 1H-Azepine-2,4(3H,5H)-dione derivatives can modulate alpha-synuclein aggregation, a key pathological feature in Parkinson's disease. These findings open new avenues for developing small-molecule therapeutics targeting protein misfolding disorders.

From a safety and pharmacokinetics perspective, recent preclinical studies have provided valuable data on the absorption, distribution, metabolism, and excretion (ADME) profiles of 1H-Azepine-2,4(3H,5H)-dione analogs. Research indicates favorable blood-brain barrier penetration for CNS-targeted applications, with metabolic stability varying significantly based on N-substitution patterns. These insights are guiding the design of improved derivatives with optimized drug-like properties.

Looking forward, the versatility of 1H-Azepine-2,4(3H,5H)-dione,dihydro-1-methyl-(9CI) as a chemical building block continues to inspire innovation across multiple therapeutic areas. Current research efforts are exploring its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation and as a core structure in the development of covalent inhibitors. The compound's unique seven-membered ring system offers distinct conformational advantages that are being leveraged in rational drug design strategies.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量